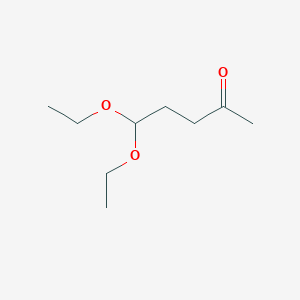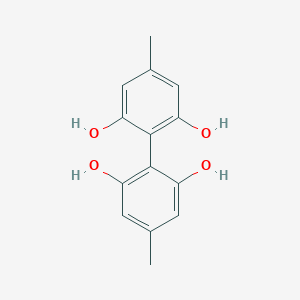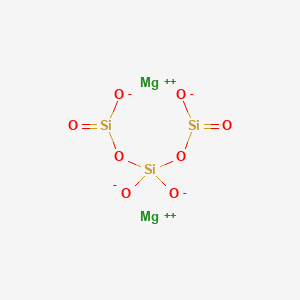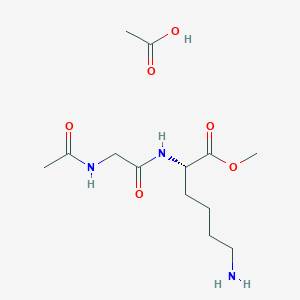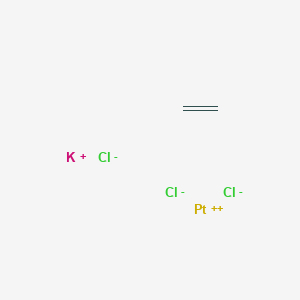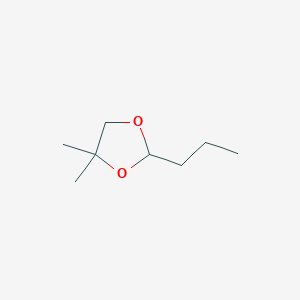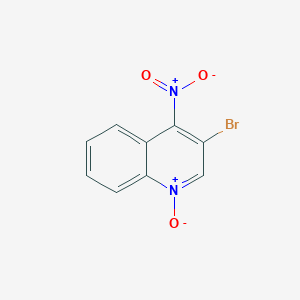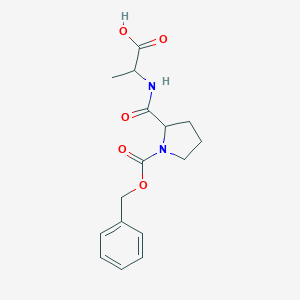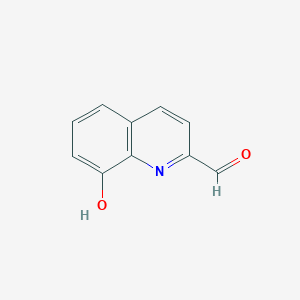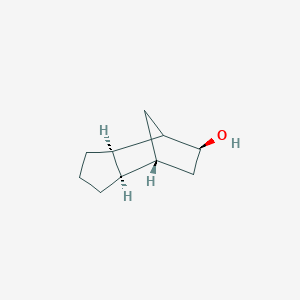
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is not fully understood. However, it is believed to act as a modulator of neurotransmitter receptors, affecting the release and reuptake of certain neurotransmitters in the brain. This compound has also been found to have an impact on the activity of ion channels and enzymes in the brain.
Effets Biochimiques Et Physiologiques
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have an impact on the release and reuptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have an impact on the activity of ion channels and enzymes in the brain. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, making it an important tool for studying the effects of oxidative stress and inflammation on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol in lab experiments is its high affinity for certain neurotransmitter receptors. This makes it an important tool for studying the effects of neurotransmitters on the brain. However, one of the limitations of using this compound is its potential for toxicity at high doses. Researchers must exercise caution when using this compound in lab experiments to ensure the safety of the subjects involved.
Orientations Futures
There are many future directions for research involving (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol. One area of research involves the study of the impact of this compound on various neurotransmitter systems in the brain. Another area of research involves the study of the antioxidant and anti-inflammatory properties of this compound and its potential for use in the treatment of neurodegenerative diseases. Additionally, researchers may explore the potential of this compound for use in the development of new drugs for the treatment of psychiatric disorders.
Conclusion
In conclusion, (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a chemical compound that has been extensively studied for its various applications in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields. While there are some limitations to its use in lab experiments, the potential for future research involving this compound is vast.
Méthodes De Synthèse
The synthesis of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol can be achieved through a variety of methods. One of the most common methods involves the use of a Grignard reagent to react with a ketone, followed by reduction with lithium aluminum hydride. Another method involves the use of a palladium-catalyzed hydrogenation reaction. Both of these methods have been found to be effective in synthesizing this compound.
Applications De Recherche Scientifique
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has been extensively studied for its various applications in the field of scientific research. One of the most common applications of this compound is in the study of neurotransmitters and their receptors. This compound has been found to have a high affinity for certain neurotransmitter receptors, making it an important tool for studying the effects of neurotransmitters on the brain.
Propriétés
Numéro CAS |
10271-44-0 |
|---|---|
Nom du produit |
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R,2R,6R,8S)-tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9?,10+/m1/s1 |
Clé InChI |
FKZJBAXKHJIQDU-XJLOYYFOSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@H]3O |
SMILES |
C1CC2C(C1)C3CC2CC3O |
SMILES canonique |
C1CC2C(C1)C3CC2CC3O |
Autres numéros CAS |
10271-44-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



